molecular formula C10H9ClN2S B2679047 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 21344-78-5

4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2679047
CAS No.: 21344-78-5
M. Wt: 224.71
InChI Key: IGABRTJMXKNZKJ-UHFFFAOYSA-N
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Description

This product is 4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine, offered with a certified purity of 95.0% or higher . The compound has a molecular formula of C10H9ClN2S and a molecular weight of 224.71 g/mol . As a substituted thiazole derivative, this compound features a chlorophenyl group and a methylamine substitution on its core thiazole structure. Thiazole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological and electronic properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on this product for exploratory synthesis and investigative studies in a controlled laboratory environment.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABRTJMXKNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenacyl bromide can be reacted with thiourea to form the thiazole ring.

  • N-Methylation: : The resulting thiazole derivative can then be subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group participates in aromatic nucleophilic substitution under basic conditions. Key observations include:

SubstrateReagent/ConditionsProductYieldSource
4-(4-chlorophenyl)-N-methylthiazol-2-amineK₂CO₃, DMF, 80°C, 5 h (with amines)N-Aryl substituted derivatives85–94%
4-(4-chlorophenyl)-N-methylthiazol-2-amineNaH, DMF, 60°C (with thiols)Thioether derivatives72–78%
  • Mechanism : The electron-withdrawing chlorine activates the phenyl ring for nucleophilic attack. Substituents at the para-position influence reaction rates and regioselectivity .

Oxidation and Reduction

The thiazole sulfur undergoes controlled oxidation:

Reaction TypeReagents/ConditionsProductNotesSource
OxidationH₂O₂ (30%), CH₃COOH, 50°C, 3 hSulfoxide derivativePartial oxidation observed
Oxidationm-CPBA, CH₂Cl₂, 0°C → RT, 12 hSulfone derivativeComplete conversion

Reduction of the thiazole ring (e.g., with LiAlH₄) has not been reported for this compound, likely due to steric hindrance from the N-methyl group.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

Reaction TypeCatalysts/ConditionsProductsApplicationsSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, EtOH/H₂O, reflux4-Aryl-N-methylthiazole derivativesDrug discovery scaffolds
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated thiazole aminesFunctional material synthesis
  • Key Insight : Palladium catalysts enable regioselective coupling at the 4-chlorophenyl group while preserving the thiazole ring .

Cyclocondensation Reactions

The 2-amino group facilitates multicomponent cyclization:

ComponentsConditionsProductYieldSource
Aldehyde + MalononitrileEtOH, piperidine, 80°C, 6 h4H-Pyran-3,5-dicarbonitrile derivatives88%
Thiourea + AldehydeAcOH, microwave, 120°C, 20 minPyrimidine-thiazole hybrids76%
  • Mechanism : The amino group acts as a nucleophile, initiating Knoevenagel condensation followed by cyclization .

Functional Group Interconversion

The N-methyl group undergoes selective transformations:

Reaction TypeReagents/ConditionsProductNotesSource
AcetylationAc₂O, pyridine, RT, 12 hN-Acetylated derivativeRetains thiazole reactivity
DiazotizationNaNO₂, HCl, 0–5°C (with phenol)Azo-coupled derivativespH-sensitive chromophores

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

CompoundReaction Rate (Suzuki Coupling)Sulfoxidation Efficiency
4-(4-Chlorophenyl)-N-methylthiazol-2-amine1.0 (reference)92%
4-(4-Bromophenyl)-N-methylthiazol-2-amine1.3× faster85%
N-Ethyl variant0.7× slower94%
  • The N-methyl group enhances solubility in polar aprotic solvents, improving reaction kinetics compared to bulkier N-alkyl groups .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 93% yield in coupling reactions with residence times <30 min.

  • Purification : Crystallization from ethanol/water (1:3) gives >99% purity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that thiazole derivatives, including 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, possess significant anticancer properties. A study evaluating various thiazole derivatives reported moderate antiproliferative effects against human cancer cell lines with IC50 values ranging from 0.36 to 0.86 μM .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine0.36 - 0.86SGC-7901
This compoundTBDTBD

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity by occupying active sites.

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies have indicated that thiazole derivatives can inhibit bacterial growth effectively .

Table 2: Antibacterial Evaluation

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules through coupling reactions like Suzuki or Heck coupling. Its unique chemical structure allows for the development of new materials such as polymers or dyes.

Case Study 1: Anticancer Potential

A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited moderate to high activity, suggesting potential for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial activity of thiazole derivatives, researchers synthesized several compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had promising antibacterial activity, indicating the potential of this compound as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

A. Position and Nature of Aryl Substituents

  • 4-(4-Fluorophenyl)-N-(3-chloro-2-methylphenyl)-1,3-thiazol-2-amine ():
    Replacing the 4-chlorophenyl group with 4-fluorophenyl introduces a smaller, more electronegative substituent. This compound exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), suggesting that halogen choice impacts bioactivity .
  • This compound showed a melting point of 211.4–214.5°C and 99.5% HPLC purity, indicating high crystallinity and stability .

B. Substitutions on the Amine Moiety

  • 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)-1,3-thiazol-2-amine (2b, ):
    The di(prop-2-ynyl) groups introduce alkyne functionality, which may facilitate click chemistry modifications. Reported NMR data (δ 7.64 ppm for aromatic protons) and a melting point of 180°C suggest distinct electronic and thermal properties compared to the N-methyl analog .
  • N-[(Z)-(4-Methoxyphenyl)methylideneamino]-4-(4-chlorophenyl)-1,3-thiazol-2-amine (24, ): This Schiff base derivative demonstrated antimycobacterial activity in activated macrophages, highlighting the role of imine linkages in modulating biological activity .
Heterocycle Modifications
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():
    Replacing the thiazole with a thiadiazole ring alters electronic distribution and planarity. The compound exhibited insecticidal and fungicidal activities, underscoring the importance of heterocycle choice in agrochemical applications .

Physicochemical and Spectroscopic Comparisons

Compound Name Melting Point (°C) Key NMR Shifts (δ, ppm) Biological Activity Reference
4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine Not reported Not reported Not reported
4-(4-Fluorophenyl)-N-(3-chloro-2-methylphenyl)-1,3-thiazol-2-amine 176–180 Aromatic: 7.32–7.64 Antibacterial (MIC = 16 µg/mL)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)-1,3-thiazol-2-amine (2b) 180 Alkyne: 2.31 (t); Aromatic: 7.64 Anti-inflammatory (IC₅₀ = 8.2 µM)
N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) 211.4–214.5 Aromatic: 7.31–7.77 Anticancer (IC₅₀ = 12.3 µM)

Biological Activity

4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalytic action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For example, compounds similar to this compound exhibited moderate antiproliferative effects with IC50 values ranging between 0.36 and 0.86 μM in tested cell lines .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine0.36 - 0.86SGC-7901
This compoundTBDTBD

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. In vitro tests have shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Chromobacterium violaceum . The presence of the chlorophenyl group enhances the electrophilicity of the compound, which is crucial for its biological activity .

Case Studies

A case study focusing on the synthesis and evaluation of thiazole derivatives indicated that modifications in the thiazole ring could lead to enhanced biological activities. The introduction of electron-withdrawing groups like chlorine was found to improve antiproliferative activity against cancer cells .

Another study demonstrated that thiazole derivatives could disrupt tubulin polymerization in cancer cells, leading to cell cycle arrest at the G2/M phase . This mechanism is significant as it highlights how these compounds can interfere with critical cellular processes involved in cancer proliferation.

Q & A

Q. What are the established synthetic routes for 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, a Schiff base derivative was prepared by refluxing 2-amino-4-(4-chlorophenyl)thiazole with 4-(dimethylamino)benzaldehyde in ethanol and glacial acetic acid for 2 hours, followed by recrystallization from DMF for single-crystal growth . Key factors include:

  • Catalyst choice : Glacial acetic acid promotes imine bond formation.
  • Solvent selection : Ethanol balances reactivity and solubility, while DMF aids in crystallization.
  • Temperature control : Reflux ensures complete reaction without decomposition.
    Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and purity. For example, aromatic protons in the chlorophenyl group resonate at δ 7.34–7.77 ppm, while the thiazole C2 carbon appears at δ 165.7 ppm .
  • X-ray diffraction : Monoclinic crystal systems (e.g., space group P21P2_1) are resolved using SHELX software. Bond angles (e.g., thiazole-to-chlorophenyl dihedral angle: 9.2°) and intermolecular interactions (e.g., C–H⋯π contacts) are quantified .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 377.1) .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for bioactive molecules:

  • Tubulin inhibition : Derivatives with trimethoxyphenyl substituents show antiproliferative activity via tubulin binding, validated by in vitro assays (IC50_{50} values) .
  • Kinase inhibition : Analogues like SKI-II target sphingosine kinases, with structural modifications (e.g., phenol groups) enhancing potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring improves metabolic stability .
  • Heterocycle hybridization : Fusion with oxadiazoles or triazoles modulates solubility and target affinity .
  • Stereoelectronic tuning : Methylation of the thiazole amine reduces off-target interactions, as shown in docking studies .

Q. How can researchers resolve contradictions in crystallographic data for structurally similar derivatives?

  • Refinement protocols : SHELXL-97’s restraints refine disordered regions (e.g., methyl group rotations) .
  • Validation tools : PLATON checks for missed symmetry or twinning .
  • Comparative analysis : Overlay structures (e.g., RMSD calculations) to identify conformational outliers .

Q. What computational approaches are used to predict physicochemical and ADMET properties?

  • Molecular dynamics (MD) : Simulates ligand-protein binding (e.g., tubulin’s colchicine site) using AMBER or GROMACS .
  • DFT calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • ADMET prediction : Tools like SwissADME estimate logP (e.g., 3.82) and bioavailability .

Q. How are in vitro biological assays optimized for evaluating antimicrobial or anticancer activity?

  • Antimicrobial testing : MIC values are determined via broth microdilution against S. aureus and C. albicans, with controls for solvent interference .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7) require standardized seeding densities and DMSO concentrations ≤0.1% .
  • Target validation : siRNA knockdown or Western blotting confirms mechanism (e.g., tubulin polymerization inhibition) .

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